molecular formula C14H15N3O3S B6386205 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol CAS No. 1261924-26-8

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol

Cat. No.: B6386205
CAS No.: 1261924-26-8
M. Wt: 305.35 g/mol
InChI Key: LYNUJKRWBIFKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol is a chemical compound of interest in various research fields, particularly for the development of novel organic materials and in medicinal chemistry. This compound features a pyrimidin-ol scaffold linked to a pyrrolidin-1-ylsulfonylphenyl group, a structural motif known to contribute to the development of push-pull fluorophores with potential applications in material science . The integration of the sulfonamide group, as seen in similar pyrrolidin-1-ylsulfonyl-containing structures, is a common strategy in drug discovery to modulate biological activity . Researchers can utilize this compound as a key synthetic intermediate or building block for the noncatalytic synthesis of more complex heterocyclic systems, such as (bi)pyridines, under solvent-free conditions . Its structure suggests potential for use in creating fluorescent markers or as a precursor in the synthesis of molecules with defined electronic properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNUJKRWBIFKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686884
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-26-8
Record name 2(1H)-Pyrimidinone, 5-[4-(1-pyrrolidinylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261924-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of the Phenyl Ring

The introduction of the pyrrolidin-1-ylsulfonyl group typically employs 4-bromophenylsulfonyl chloride and pyrrolidine in dichloromethane at 0–5°C. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion within 2 hours. Nucleophilic aromatic substitution proceeds via a two-step mechanism: initial formation of a sulfonate intermediate, followed by displacement of the chloride by pyrrolidine (Figure 1).

Table 1: Optimization of Sulfonylation Conditions

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes hydrolysis of sulfonyl chloride
SolventDichloromethaneEnhances solubility of intermediates
BaseTriethylamineSuperior HCl scavenging vs. pyridine
Reaction Time2 hours>90% conversion

Pyrimidin-2-ol Core Formation

The pyrimidine ring is constructed via cyclocondensation of β-diketones or enaminones with urea/thiourea derivatives. For instance, benzofuran chalcones react with thiourea in alcoholic KOH to form 4-aryl-6-substituted pyrimidin-2-ols. Microwave-assisted methods using phenylguanidines under Ir-catalyzed conditions have also been reported, reducing reaction times from hours to minutes.

Optimization of Reaction Conditions

Catalytic Systems

The use of [Ir(dF-CF3-ppy)₂(dtbbpy)]PF₆ as a photocatalyst enables efficient C–N coupling between iodobenzene derivatives and N-phenylpyrrolidine. This method, conducted in DMF under blue LED irradiation, achieves 70–73% yield for analogous structures but requires rigorous exclusion of moisture.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while elevated temperatures (80–120°C) accelerate cyclocondensation. However, prolonged heating above 100°C promotes decomposition of the sulfonamide group, necessitating a balance between kinetics and stability.

Table 2: Solvent Screening for Cyclocondensation

SolventDielectric ConstantYield (%)
DMF36.768
DMSO46.772
Ethanol24.341
THF7.528

Purification and Characterization Techniques

Chromatographic Methods

Crude products are routinely purified via silica gel chromatography using gradients of ethyl acetate/hexanes (5–50%). Preparative TLC with 10% DCM/hexanes effectively isolates the target compound from hydrolyzed byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves remaining impurities but is less commonly employed due to cost.

Spectroscopic Characterization

1H NMR analysis in CDCl₃ reveals distinctive signals: δ 7.22–7.13 ppm (aromatic protons), δ 3.15–3.05 ppm (pyrrolidine CH₂), and δ 12.1 ppm (pyrimidin-2-ol NH). HRMS-ESI confirms the molecular ion [M+H]+ at m/z 305.35. FTIR spectra show key stretches at 1628 cm⁻¹ (C=N), 1363 cm⁻¹ (S=O), and 1095 cm⁻¹ (C–O) .

Scientific Research Applications

Biological Activities

The compound has been studied for various pharmacological effects, including:

  • Anticancer Activity :
    • Research indicates that derivatives of pyrimidine compounds, including those with pyrrolidinyl sulfonamide groups, exhibit significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). Compounds synthesized from 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone showed selectivity indices surpassing methotrexate, suggesting potential as chemotherapeutic agents .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Molecular docking studies have indicated that modifications to the compound can enhance its binding affinity to DHFR, making it a candidate for further development as an antitumor agent .
  • Neuroprotective Effects :
    • Some studies suggest that pyrimidine derivatives may possess neuroprotective properties. This is attributed to their ability to inhibit amyloid-beta aggregation and cholinesterase activity, which are relevant in the context of Alzheimer's disease .

Case Study 1: Anticancer Potential

A study synthesized various sulfonamide derivatives from the parent compound and evaluated their anticancer activities against HepG2 cells. The results showed that several derivatives exhibited higher cytotoxicity compared to methotrexate, with selectivity indices indicating promising therapeutic profiles.

CompoundSelectivity Index
Compound A33.21
Compound B30.49
Compound C19.43
Methotrexate4.14

Case Study 2: Enzyme Inhibition

In vitro assays were performed to assess the inhibition of DHFR by synthesized compounds derived from the pyrimidine scaffold. The most effective inhibitors demonstrated significant binding affinities in molecular docking simulations.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:

  • A study highlighted the synthesis of novel 2,4-disubstituted pyrimidines that acted as dual inhibitors for cholinesterase and amyloid-beta aggregation, showcasing the versatility of this chemical class in treating neurodegenerative diseases .
  • Another investigation focused on optimizing the structure of pyrrolidinyl derivatives to improve their efficacy against specific cancer types, revealing a correlation between structural features and biological activity .

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity . This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The structural uniqueness of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol lies in its pyrimidin-2-ol core and para-substituted pyrrolidine sulfonyl group. Key analogues include:

Compound Name Core Structure Substituents Key Features
5-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23c) Thiophene-carbonitrile 4-(Pyrrolidin-1-ylsulfonyl)phenylthio LOX inhibitor; para substitution
5-((3-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23d) Thiophene-carbonitrile 3-(Pyrrolidin-1-ylsulfonyl)phenylthio LOX inhibitor; meta substitution
4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Pyrimidin-2-ol Pyrazole and substituted phenyl Anti-inflammatory/analgesic activity
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Pyrimidin-4-ol Allyl, methyl, phenyl Moderate LogP (2.88)

Key Observations :

  • Core Structure : Replacing the thiophene-carbonitrile core (23c/d) with pyrimidin-2-ol may alter electronic properties and hydrogen-bonding capacity, influencing target selectivity .
  • Substituent Position : Para-substituted pyrrolidine sulfonyl groups (as in the target compound and 23c) often exhibit enhanced bioactivity compared to meta-substituted analogues (23d) in LOX inhibition, suggesting spatial optimization for target binding .
Physicochemical Properties
Property Target Compound (Inferred) 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol 23c/23d
Molecular Weight ~320 g/mol 226.27 g/mol 351 g/mol (LCMS)
LogP ~2.5–3.5 2.88 Not reported
Polar Surface Area ~90 Ų 46.01 Ų Not reported
Solubility Moderate (sulfonyl group) Low (hydrophobic substituents) Low (thiophene core)

The pyrrolidine sulfonyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or p-tolyl groups in ) .

Structure-Activity Relationships (SAR)
  • Pyrrolidine Sulfonyl Group : Enhances binding to enzymes like LOX due to sulfonyl-oxygen interactions and pyrrolidine’s conformational flexibility .
  • Substituent Position : Para-substitution on the phenyl ring (as in the target compound and 23c) improves activity over meta-substitution (23d) in LOX inhibition, likely due to better alignment with active-site residues .
  • Core Heterocycle : Pyrimidin-2-ol’s hydroxyl group may offer superior hydrogen-bonding compared to thiophene-carbonitrile (23c/d) or pyrimidin-4-ol (), impacting target affinity and selectivity .

Biological Activity

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidin-1-ylsulfonyl group, contributing to its unique chemical properties. Its molecular weight is approximately 305.35 g/mol, and it has a CAS number of 1261924-26-8.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidin-1-ylsulfonyl moiety enhances the compound's binding affinity to various enzymes and receptors, potentially leading to inhibition of their activity. This mechanism positions it as a candidate for therapeutic applications in diseases characterized by enzyme dysregulation.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, which may be beneficial in treating conditions where enzyme activity is aberrant. For instance, studies have explored its role in modulating the activity of certain kinases and phosphatases involved in cellular signaling pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibacterial agents. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
Pyrrolidin-2-onePyrrolidinEnzyme inhibitorN/A
2-AminopyrimidineAminopyrimidineAntimicrobial12.5
5-Fluoro-pyrimidineFluoro-pyrimidineAntiviralN/A

The combination of the pyrrolidin sulfonamide group with the pyrimidine core in this compound contributes to its distinct biological profile compared to other derivatives.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Enzyme Modulation : Another research focused on the compound's ability to inhibit specific kinases involved in cancer cell proliferation, suggesting its potential use in cancer therapy .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of this compound with various biological targets, supporting its role as a selective enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves cyclization reactions. For analogous compounds like 4-(4-methoxyphenyl)pyrimidin-2-ol, cyclization of substituted phenylprop-2-en-1-one with urea/thiourea under basic conditions (e.g., NaOH in ethanol) is common . For this compound, sulfonylation of the phenyl group with pyrrolidine-sulfonyl chloride may precede cyclization. Reaction parameters (temperature, solvent, catalyst) must be optimized: refluxing in polar aprotic solvents (e.g., DMF) with a Lewis acid catalyst (e.g., AlCl₃) can enhance sulfonylation efficiency. Yield optimization requires monitoring via HPLC or TLC at intermediate stages .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and phenyl rings.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol (monoclinic system, P21/n space group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₅H₁₆N₄O₃S).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to pyrimidine derivatives:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase inhibition).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values.
  • Compare results with structurally related compounds like 4-(4-methoxyphenyl)pyrimidin-2-ol, which show antitrypanosomal activity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural modifications. For example:

  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • SAR Analysis : Systematically modify functional groups (e.g., replace pyrrolidine-sulfonyl with piperidine-sulfonyl) and compare bioactivity trends. Similar approaches resolved discrepancies in 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol derivatives .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with SPR (surface plasmon resonance) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Address solubility and metabolic stability:

  • Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify susceptible groups (e.g., replace labile sulfonamides) .

Q. How can computational chemistry aid in understanding its mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., DNA topoisomerases) over 100+ ns trajectories to identify stable binding conformers.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutant vs. wild-type targets to predict resistance mechanisms .

Q. What experimental designs are robust for environmental impact assessments of this compound?

  • Methodological Answer : Follow ecotoxicology frameworks like those in Project INCHEMBIOL:

  • Abiotic Degradation : Test hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge.
  • Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, Danio rerio) to assess bioaccumulation and multigenerational effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.